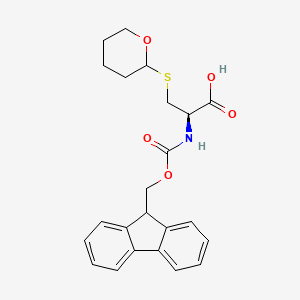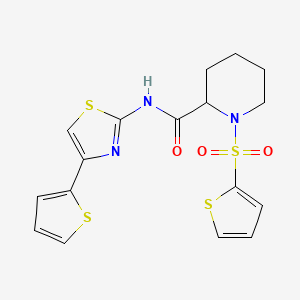![molecular formula C13H21NO3 B2592813 1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one CAS No. 1351630-20-0](/img/structure/B2592813.png)
1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one” is a chemical substance with a complex structure . It is related to the compound “1,5-dioxa-9-azaspiro[5.5]undecane”, which has a CAS Number of 180-94-9 . The IUPAC name for this related compound is 1,5-dioxa-9-azaspiro[5.5]undecane . The InChI code for this compound is 1S/C8H15NO2/c1-6-10-8(11-7-1)2-4-9-5-3-8/h9H,1-7H2 .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For the related compound “1,5-dioxa-9-azaspiro[5.5]undecane”, the InChI code is 1S/C8H15NO2/c1-6-10-8(11-7-1)2-4-9-5-3-8/h9H,1-7H2 . This code provides a unique representation of the compound’s molecular structure, including information about the number and arrangement of atoms.Physical And Chemical Properties Analysis
The related compound “1,5-dioxa-9-azaspiro[5.5]undecane” has a molecular weight of 157.21 g/mol . It is a liquid at room temperature . Its boiling point is between 65 and 67 °C . The CAS Number for this compound is 180-94-9 .Applications De Recherche Scientifique
Synthesis Techniques
One area of research focuses on the synthesis of spiromorpholinotetrahydropyran derivatives, including compounds like 1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one. A novel Prins cascade process has been developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, indicating a significant interest in spirocyclic derivatives for their potential applications in various fields, including medicinal chemistry and materials science (B. Reddy et al., 2014).
Characterization and Structural Analysis
Research has also been conducted on the characterization and structural analysis of related compounds. For instance, the study on 3,3,7,7,9-Pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one using Nuclear Magnetic Resonance Spectroscopy provides valuable information for the structure analysis of this compound and related complex compounds, highlighting the importance of detailed molecular characterization in understanding the properties and potential applications of these chemicals (Cheng-lu Zhang et al., 2008).
Biological and Pharmacological Applications
Spirocyclic derivatives have been explored for their biological and pharmacological applications. A study exploring spirocyclic derivatives of Ciprofloxacin as antibacterial agents demonstrates the ongoing research into utilizing these compounds in drug development, focusing on their activity against specific strains of bacteria. This research underscores the potential of spirocyclic compounds in developing new antibacterial treatments (A. Lukin et al., 2022).
Marine Natural Products and Biological Properties
The marine-derived psammaplysins, possessing a unique spirocyclic backbone similar to this compound, have shown significant biological properties including antimalarial, antifouling, and antioxidant effects. This research highlights the vast potential of spirocyclic compounds derived from natural sources, particularly marine environments, in pharmaceutical development (D. Youssef & L. A. Shaala, 2022).
Chemical Synthesis and Material Science
Further research into the synthesis of spirocompounds and their chiral separation demonstrates the compound's relevance in chemical synthesis and material science. The ability to create and separate enantiomers of spirocompounds is crucial for developing materials with specific optical properties, which can be applied in various technological applications, from pharmaceuticals to advanced materials (Yah-Longn Liang et al., 2008).
Safety and Hazards
The related compound “1,5-dioxa-9-azaspiro[5.5]undecane” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing contaminated clothing before reuse .
Propriétés
IUPAC Name |
1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-2-3-5-12(15)14-8-6-13(7-9-14)16-10-4-11-17-13/h2H,1,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSNBVLDQDLRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC2(CC1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2592730.png)
![1-(4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2592731.png)
![6-(2,5-Dimethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2592732.png)



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2592738.png)
![2-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2592742.png)
![5-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2592744.png)

![2-(4-chlorophenoxy)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2592746.png)


![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2592753.png)